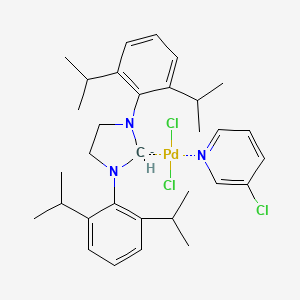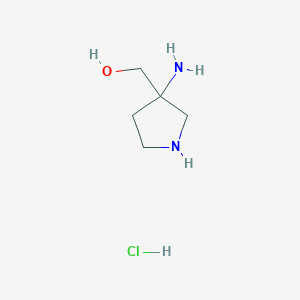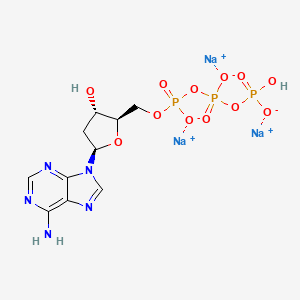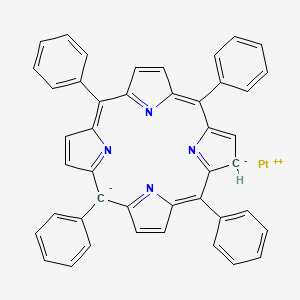
2-(p-Tolyl)-4-pentyn-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(p-Tolyl)-4-pentyn-2-ol: is an organic compound characterized by the presence of a tolyl group attached to a pentynol structure
准备方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing 2-(p-Tolyl)-4-pentyn-2-ol involves the Grignard reaction. This process typically starts with the reaction of p-tolylmagnesium bromide with propargyl aldehyde under anhydrous conditions. The reaction is carried out in an inert atmosphere, often using diethyl ether or tetrahydrofuran as solvents. The resulting product is then hydrolyzed to yield this compound.
Alkyne Addition: Another synthetic route involves the addition of a p-tolylacetylene to an appropriate carbonyl compound, such as acetone, in the presence of a strong base like sodium hydride. This reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
化学反应分析
Types of Reactions:
Oxidation: 2-(p-Tolyl)-4-pentyn-2-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: This compound can be reduced to form alkanes or alkenes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like tosyl chloride or thionyl chloride, forming tosylates or chlorides, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid, or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Tosyl chloride in pyridine or thionyl chloride in dichloromethane.
Major Products:
Oxidation: Formation of p-tolyl ketones or carboxylic acids.
Reduction: Formation of p-tolyl alkanes or alkenes.
Substitution: Formation of p-tolyl tosylates or chlorides.
科学研究应用
Chemistry: 2-(p-Tolyl)-4-pentyn-2-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical transformations.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a building block for the synthesis of bioactive molecules with therapeutic applications.
Industry: In the materials science industry, this compound is utilized in the production of specialty polymers and advanced materials. Its ability to undergo various chemical reactions makes it a versatile component in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(p-Tolyl)-4-pentyn-2-ol depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. In biological systems, its mechanism of action would be determined by its interaction with specific molecular targets, such as enzymes or receptors, leading to desired pharmacological effects.
相似化合物的比较
2-(p-Tolyl)ethanol: Similar in structure but lacks the alkyne group, making it less reactive in certain chemical transformations.
4-(p-Tolyl)-2-butanol: Contains a similar tolyl group but differs in the position of the hydroxyl group and the absence of the alkyne functionality.
p-Tolylacetylene: Shares the tolyl group and alkyne functionality but lacks the hydroxyl group, limiting its reactivity in certain reactions.
Uniqueness: 2-(p-Tolyl)-4-pentyn-2-ol is unique due to the presence of both a tolyl group and an alkyne functionality, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.
属性
分子式 |
C12H14O |
|---|---|
分子量 |
174.24 g/mol |
IUPAC 名称 |
2-(4-methylphenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C12H14O/c1-4-9-12(3,13)11-7-5-10(2)6-8-11/h1,5-8,13H,9H2,2-3H3 |
InChI 键 |
JTMZKYYCFPADAS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C)(CC#C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine)](/img/structure/B11927655.png)
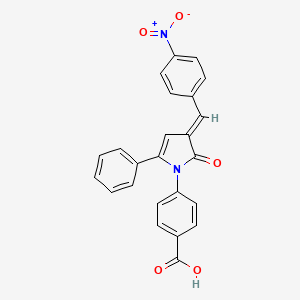
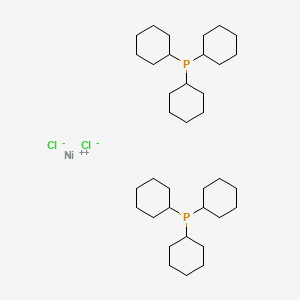
![2-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11927669.png)

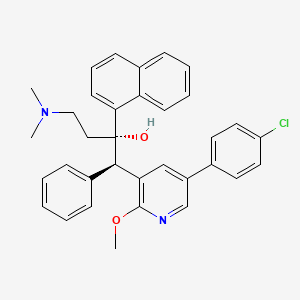
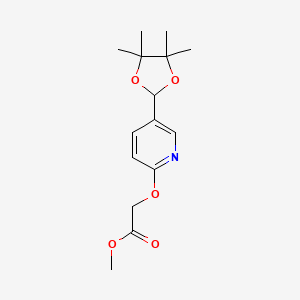

![DI-Micron-Hydroxo-Bis-[(N N N N-Tetramethyl-Ethylenedia E)Copper(II)]Chloride](/img/structure/B11927687.png)
